3-Pyrrolidinecarboxamide, 1-cyclohexyl-N-(1-methylpropyl)-5-oxo-
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Overview
Description
N-(sec-Butyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: is an organic compound with a complex structure that includes a sec-butyl group, a cyclohexyl ring, and a pyrrolidine ring with a ketone and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-Butyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with the cyclohexylamine, which undergoes acylation to form the corresponding amide. This intermediate is then subjected to a series of reactions, including cyclization and functional group modifications, to introduce the sec-butyl group and the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-(sec-Butyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amides to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, N-(sec-Butyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.
Medicine: In medicine, the compound may be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry: In the industrial sector, N-(sec-Butyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide may be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(sec-Butyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific context and application being studied.
Comparison with Similar Compounds
N-(sec-Butyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: can be compared to other compounds with similar structural features, such as:
Uniqueness: The uniqueness of N-(sec-Butyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide lies in its specific combination of functional groups and structural elements. This configuration imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Properties
CAS No. |
697791-13-2 |
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Molecular Formula |
C15H26N2O2 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
N-butan-2-yl-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H26N2O2/c1-3-11(2)16-15(19)12-9-14(18)17(10-12)13-7-5-4-6-8-13/h11-13H,3-10H2,1-2H3,(H,16,19) |
InChI Key |
CZTOENPFARMMJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1CC(=O)N(C1)C2CCCCC2 |
Origin of Product |
United States |
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